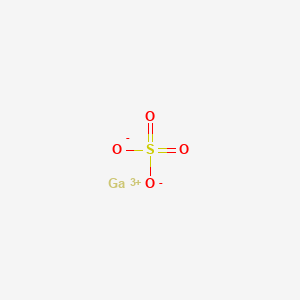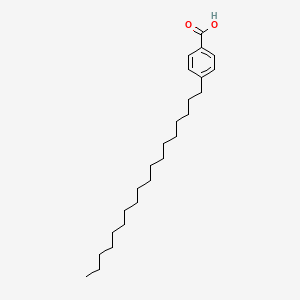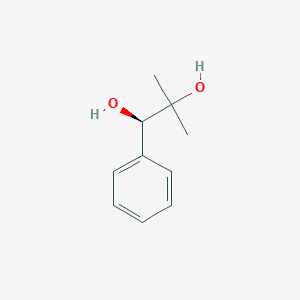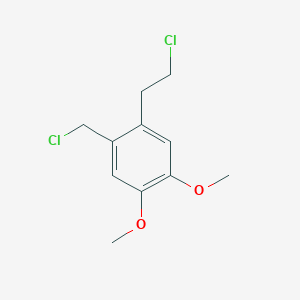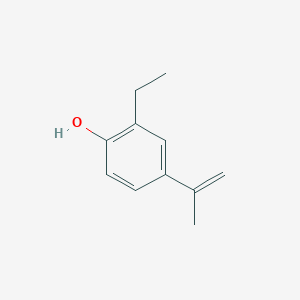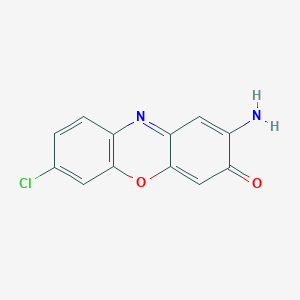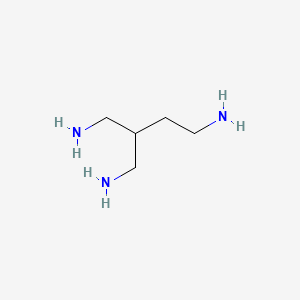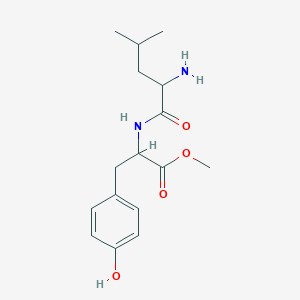![molecular formula C30H37NO5 B14690633 [(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14690633.png)
[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate” is a member of the cytochalasin family of compounds. These compounds are known for their ability to disrupt the cytoskeleton of cells, making them valuable tools in cell biology and pharmacology research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the tricyclic core structure and subsequent functionalization. The reaction conditions often require specific catalysts and reagents to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
化学反応の分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: Often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Typically involving reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Commonly using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.
科学的研究の応用
This compound has a wide range of applications in scientific research, particularly in the fields of cell biology and pharmacology. Some notable applications include:
Actin Polymerization Studies: It binds to actin, altering its polymerization, and is used as a model for actin-binding proteins.
Cell Movement and DNA Synthesis: It helps in understanding the interrelationships between cell movement, DNA synthesis, and the transport of specific small molecules in cells.
Nanotoxicology: Used to assess the cytotoxicity and genotoxicity of nanoparticles.
Cardiac Myocyte Research: Significant in preserving the morphology and function of cardiac myocytes.
Macrophage-Nanoparticle Interactions: Provides insights into the biological responses to nanoparticles.
Chemotherapy Research: Investigated for its potential in chemotherapy.
作用機序
The compound exerts its effects primarily by disrupting the cytoskeleton of cells. It binds to actin, a key component of the cytoskeleton, and alters its polymerization. This disruption affects various cellular processes, including cell movement, division, and intracellular transport.
類似化合物との比較
Similar Compounds
Cytochalasin D: Another member of the cytochalasin family, known for its ability to inhibit actin polymerization.
Cytochalasin B: Similar in structure and function, also disrupts the cytoskeleton.
Uniqueness
What sets this compound apart from other cytochalasins is its specific stereochemistry and functional groups, which may confer unique binding properties and biological activities.
特性
分子式 |
C30H37NO5 |
|---|---|
分子量 |
491.6 g/mol |
IUPAC名 |
[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate |
InChI |
InChI=1S/C30H37NO5/c1-18-10-9-13-23-16-19(2)20(3)26-24(17-22-11-7-6-8-12-22)31-28(34)30(23,26)25(36-21(4)32)14-15-29(5,35)27(18)33/h6-9,11-15,18,20,23-26,35H,2,10,16-17H2,1,3-5H3,(H,31,34)/b13-9+,15-14+/t18-,20+,23-,24-,25?,26-,29+,30?/m0/s1 |
InChIキー |
DHLDFXDKZABSPV-FZQVOFIZSA-N |
異性体SMILES |
C[C@H]1C/C=C/[C@H]2CC(=C)[C@H]([C@@H]3C2(C(/C=C/[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C |
正規SMILES |
CC1CC=CC2CC(=C)C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


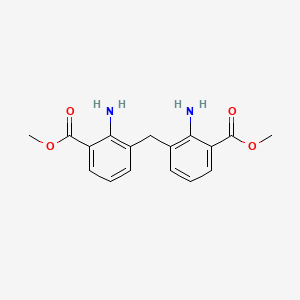
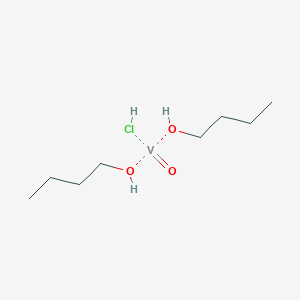
![Benzene, 1,1'-[(phenylmethoxy)methylene]bis-](/img/structure/B14690578.png)
